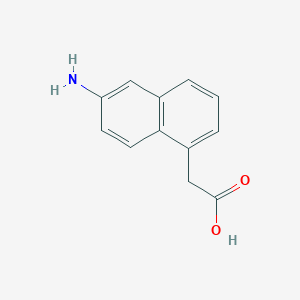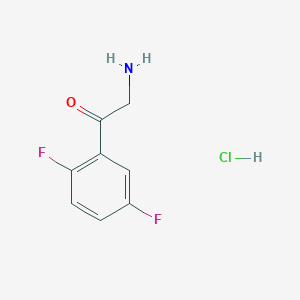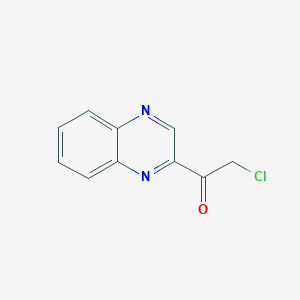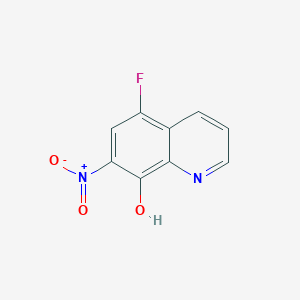![molecular formula C9H8N4S B11897537 1H-Pyrazolo[3,4-d]pyrimidine, 4-(methylthio)-1-(2-propynyl)- CAS No. 328390-10-9](/img/structure/B11897537.png)
1H-Pyrazolo[3,4-d]pyrimidine, 4-(methylthio)-1-(2-propynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylthio)-1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methylthio group: This step often involves the use of methylthiolating agents under specific conditions.
Addition of the prop-2-yn-1-yl group: This can be done through alkylation reactions using propargyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group.
Reduction: Reduction reactions could target the pyrazolo[3,4-d]pyrimidine core or the prop-2-yn-1-yl group.
Substitution: Various substitution reactions can occur, especially at the methylthio and prop-2-yn-1-yl groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
4-(Methylthio)-1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidine may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Possible applications in materials science or as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 4-(Methylthio)-1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidine would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors and altering their signaling pathways.
Pathway interference: Affecting various biochemical pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine: Lacks the prop-2-yn-1-yl group.
1-(Prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: Lacks the methylthio group.
4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives: Various derivatives with different substituents.
Uniqueness
4-(Methylthio)-1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both the methylthio and prop-2-yn-1-yl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
328390-10-9 |
|---|---|
Formule moléculaire |
C9H8N4S |
Poids moléculaire |
204.25 g/mol |
Nom IUPAC |
4-methylsulfanyl-1-prop-2-ynylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H8N4S/c1-3-4-13-8-7(5-12-13)9(14-2)11-6-10-8/h1,5-6H,4H2,2H3 |
Clé InChI |
LZIZCEMJICXOAR-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=NC2=C1C=NN2CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Fluoro-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11897457.png)
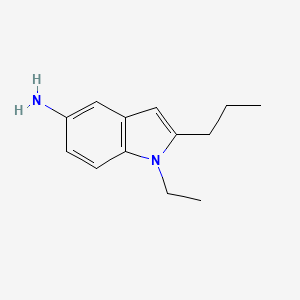

![2-(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B11897490.png)
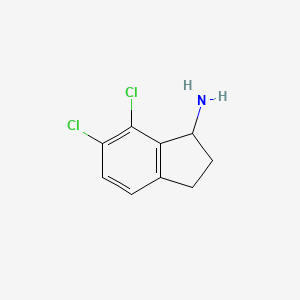
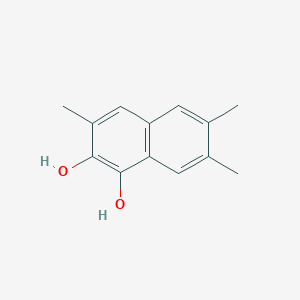


![2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11897539.png)
![(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11897540.png)
